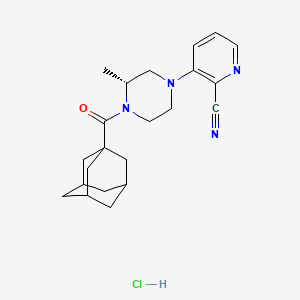

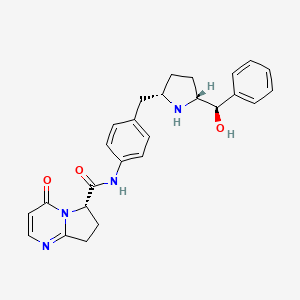

VU 0469650 hydrochloride

Overview

Description

VU 0469650 hydrochloride is a potent and selective negative allosteric modulator of mGlu1 receptors . It exhibits over 100-fold selectivity for mGlu1 over mGlu2-8 and 68 other GPCRs, ion channels, kinases, and transporters . It is brain penetrant .

Molecular Structure Analysis

The empirical formula of VU 0469650 hydrochloride is C22H28N4O.HCl . Its molecular weight is 400.94 .Physical And Chemical Properties Analysis

VU 0469650 hydrochloride is a white to beige powder . It is soluble to 100 mM in DMSO and to 50 mM in ethanol . It should be stored at +4°C .Scientific Research Applications

Advanced Oxidation/Reduction Processes

VU 0469650 hydrochloride has been studied in the context of advanced oxidation/reduction processes (AORPs) using a vacuum ultraviolet (VUV) reactor. This research explored the degradation, dehalogenation, and mineralization of trichloroacetic acid, highlighting the VUV process's effectiveness in decomposing halogenated organic compounds (Moussavi & Rezaei, 2017).

Vacuum Ultraviolet Detector for Gas Chromatography

VU 0469650 hydrochloride has been applied in the development of a new vacuum ultraviolet (VUV) detector for gas chromatography. This innovation has been used for a range of substances, including hydrocarbons and drugs, demonstrating the VUV detector's sensitivity and universal detection capabilities (Schug et al., 2014).

Protein Unfolding Studies

The compound has been utilized in studies examining the correlation between volume change and exposed surface area during protein unfolding. This research contributes to a better understanding of protein behavior under various conditions (Frye, Perman, & Royer, 1996).

Ionization in Layer-by-Layer Films

Research involving VU 0469650 hydrochloride has explored the degree of ionization in layer-by-layer films. This study provides insights into the effects of VUV on the electronic excitation energies of polymers, crucial for applications in supramolecular systems (Ferreira et al., 2013).

Photocatalytic Degradation Studies

The compound has been a focus in photocatalytic degradation studies, particularly in the degradation of phenols under VUV irradiation. Such research offers significant contributions to understanding the efficiency of VUV in the decomposition of refractory compounds (Han et al., 2004).

Safety And Hazards

properties

IUPAC Name |

3-[(3R)-4-(adamantane-1-carbonyl)-3-methylpiperazin-1-yl]pyridine-2-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O.ClH/c1-15-14-25(20-3-2-4-24-19(20)13-23)5-6-26(15)21(27)22-10-16-7-17(11-22)9-18(8-16)12-22;/h2-4,15-18H,5-12,14H2,1H3;1H/t15-,16?,17?,18?,22?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENVAZRENOYZGQ-GUIQYPADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)C23CC4CC(C2)CC(C4)C3)C5=C(N=CC=C5)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1C(=O)C23CC4CC(C2)CC(C4)C3)C5=C(N=CC=C5)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

VU 0469650 hydrochloride | |

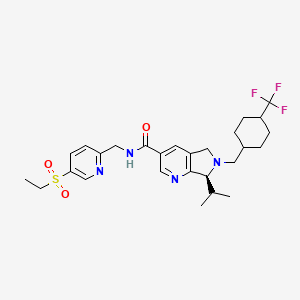

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (1R,13Z,16S)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B611688.png)